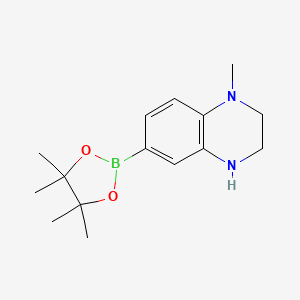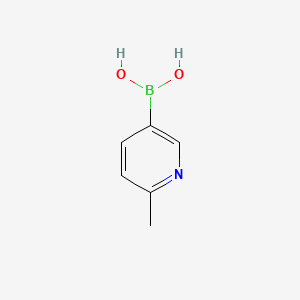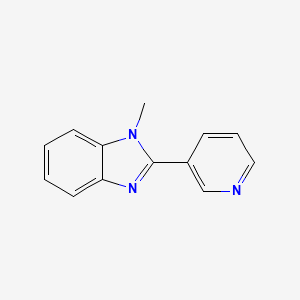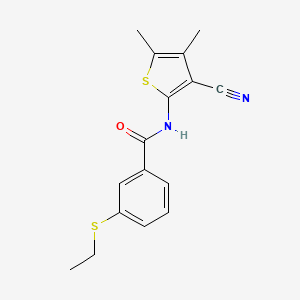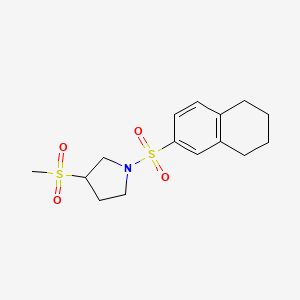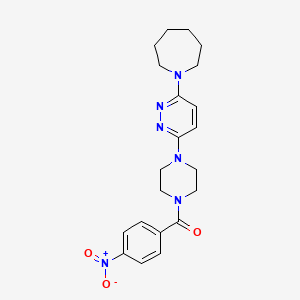
(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-nitrophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-nitrophenyl)methanone is a chemical compound that has gained attention in the scientific community due to its potential applications in research.
Wissenschaftliche Forschungsanwendungen
Anti-Tubercular Activity
(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-nitrophenyl)methanone: has been investigated as a potential anti-tubercular agent. Tuberculosis (TB) remains a global health challenge, and novel compounds are needed to combat drug-resistant strains. Researchers synthesized a series of derivatives and evaluated their activity against Mycobacterium tuberculosis H37Ra. Notably, several compounds exhibited significant anti-tubercular activity, with IC50 values ranging from 1.35 to 2.18 μM .
Phosphorylation of Drug Molecules
The compound’s structure suggests potential applications in phosphorylation reactions. Synthetic protocols based on similar structures have been extended to phosphorylate commercial drug molecules. This could enhance drug properties or modify existing drugs for specific therapeutic purposes .
Detoxification of Mustard Gas Simulants
Given its chemical features, (4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-nitrophenyl)methanone may be useful in detoxifying mustard gas simulants. Further research is needed to explore its efficacy in this context .
Antifungal Agents
Related compounds with similar piperazine moieties have been investigated as antifungal agents. The intramolecular cyclization of derivatives led to the synthesis of potential antifungal cinnolines. While this specific compound hasn’t been directly studied for antifungal activity, its structural features warrant exploration in this field .
Molecular Interactions and Docking Studies
Computational studies, such as molecular docking, can reveal the compound’s interactions with biological targets. Researchers have explored the suitability of derivatized conjugates for further development. Investigating binding sites and affinity can guide drug design and optimization .
Cytotoxicity Assessment
To assess safety, researchers evaluated the cytotoxicity of active compounds on human embryonic kidney cells (HEK-293). Fortunately, the tested compounds were found to be non-toxic to human cells, which is a crucial consideration for drug development .
Safety and Hazards
As this compound is intended for research use only, it is not suitable for human or veterinary use. Proper safety measures should be taken while handling this compound, including the use of appropriate personal protective equipment and adherence to safe laboratory practices.
Zukünftige Richtungen
The future directions for research on this compound could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. This could lead to a better understanding of the compound’s potential applications in various fields .
Eigenschaften
IUPAC Name |
[4-[6-(azepan-1-yl)pyridazin-3-yl]piperazin-1-yl]-(4-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O3/c28-21(17-5-7-18(8-6-17)27(29)30)26-15-13-25(14-16-26)20-10-9-19(22-23-20)24-11-3-1-2-4-12-24/h5-10H,1-4,11-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVDAETCOLXWFNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-nitrophenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,4-dichlorophenoxy)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide](/img/structure/B2596985.png)
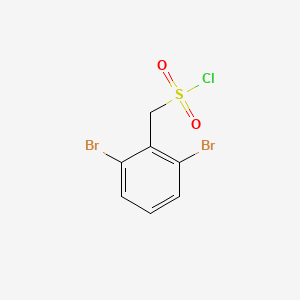
![N-(3-acetamidophenyl)-2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2596987.png)
![2-phenyl-1H-imidazo[4,5-b]pyridin-1-ol](/img/structure/B2596988.png)
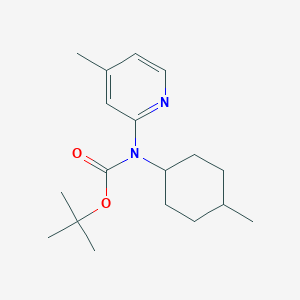
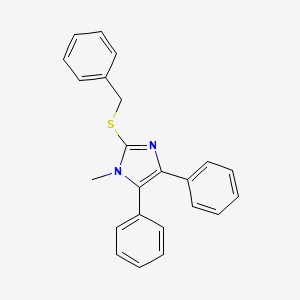
![6-Bromo-8-(difluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2596993.png)
![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2596994.png)
